(1R,2S)-1,2-Dihydronaphthalene-1,2-diol (1R,2S)-1,2-Dihydronaphthalene-1,2-diol (1R,2S)-1,2-dihydronaphthalene-1,2-diol is the cis-1,2-dihydronaphthalene-1,2-diol with a (1R,2S)-configuration. It is an enantiomer of a (1S,2R)-1,2-dihydronaphthalene-1,2-diol.
(1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene is a solid. This compound belongs to the naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. Known drug targets of (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene include naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha.
Brand Name: Vulcanchem
CAS No.: 51268-88-3
VCID: VC21124342
InChI: InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m0/s1
SMILES: C1=CC=C2C(C(C=CC2=C1)O)O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol

CAS No.: 51268-88-3

Cat. No.: VC21124342

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol - 51268-88-3

Specification

Description (1R,2S)-1,2-dihydronaphthalene-1,2-diol is the cis-1,2-dihydronaphthalene-1,2-diol with a (1R,2S)-configuration. It is an enantiomer of a (1S,2R)-1,2-dihydronaphthalene-1,2-diol.
(1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene is a solid. This compound belongs to the naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. Known drug targets of (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene include naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha.
CAS No. 51268-88-3
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (1R,2S)-1,2-dihydronaphthalene-1,2-diol
Standard InChI InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m0/s1
Standard InChI Key QPUHWUSUBHNZCG-VHSXEESVSA-N
Isomeric SMILES C1=CC=C2[C@H]([C@H](C=CC2=C1)O)O
SMILES C1=CC=C2C(C(C=CC2=C1)O)O
Canonical SMILES C1=CC=C2C(C(C=CC2=C1)O)O

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